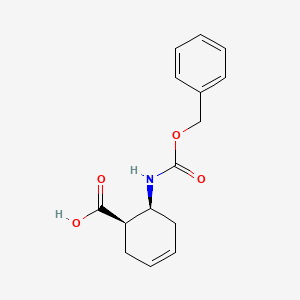
cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclohexene carboxylic acid derivatives often involves strategies that incorporate functional groups to create complex molecules. For instance, cis-2-Aminocyclohex-4-enecarboxylic acid, a conformationally constrained β-amino acid, demonstrates the use of cyclohexene as a core structure for developing helical foldamers, highlighting the potential for synthesizing similar compounds like "cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid" (Sunmi Kwon et al., 2015).
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives plays a crucial role in determining their chemical behavior and applications. For example, studies on benzyl functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane showcase how the structural configuration, including cis-trans isomerism, impacts the chemical properties and potential applications of these compounds (T. Bykova et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of cyclohexene carboxylic acid derivatives, including "cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid," can be influenced by their functional groups. For example, the AlCl3 catalyzed addition of benzene to cis-2-benzoylcyclohex-4-enecarboxylic acid demonstrates the reactivity of similar structures in chemical transformations (K. Klika et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of cyclohexene derivatives are significantly affected by their molecular structure. The synthesis and characterization of cis, cis-(3,5-dihydroxycyclohexyl)-3,4,5-tris(decyloxy)benzoate, a related compound, provide insights into the impact of structural elements on physical properties (G. Lattermann & G. Staufer, 1989).
Aplicaciones Científicas De Investigación
Helical Foldamers
cis-2-Aminocyclohex-4-enecarboxylic acid (a related compound) is used as a conformationally constrained β-amino acid to construct helical foldamers. These α/β-peptides, consisting of cis-ACHE and L-alanine, adopt 11/9-helical conformations in solution and crystal states (Kwon et al., 2015).
Structural and Conformational Analysis
The AlCl3 catalyzed addition of benzene to cis-2-benzoylcyclohex-4-enecarboxylic acid (a related compound) aids in understanding the correct structures and conformational assignment of various compounds using NMR spectroscopy (Klika et al., 2000).
Preparative HPLC Resolution
The analytical resolution of derivatives of cis c(6)Phe (cyclohexane analogs of phenylalanine) was tested by HPLC using amylose bonded on allylsilica gel as the chiral stationary phase. This process is relevant for isolating optically pure enantiomers and transforming them into N-benzyloxycarbonyl amino acids, demonstrating potential applications in stereochemical studies (Alías et al., 2001).
Asymmetric Synthesis
Optically active cis-4-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one and its N-alkylated derivatives are synthesized asymmetrically, based on an organocatalytic enantioselective alcoholysis of cyclic dicarboxylic anhydride. This synthesis process, using cis-6-benzoylcyclohex-3-enecarboxylic acid, has implications for creating inhibitors and other heterocyclic compounds (Sano et al., 2016).
Biotransformation Studies
Biotransformation of substituted benzoates to the corresponding cis-diols by engineered strains of Pseudomonas oleovorans and Escherichia coli carrying specific genes demonstrates the potential of these organisms in environmental applications and synthetic biology (Wubbolts & Timmis, 1990).
Propiedades
IUPAC Name |
(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAAZWPFGHTXNZ-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

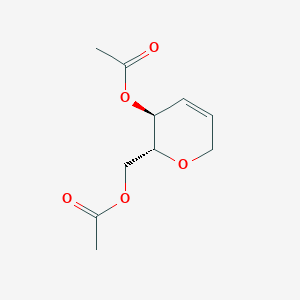
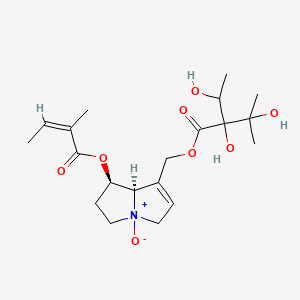
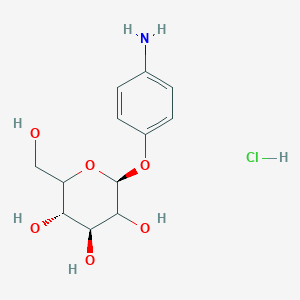
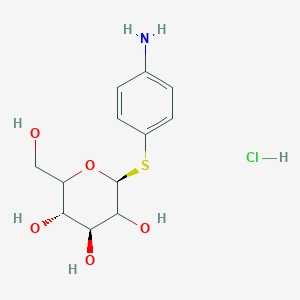
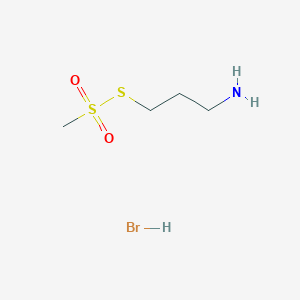
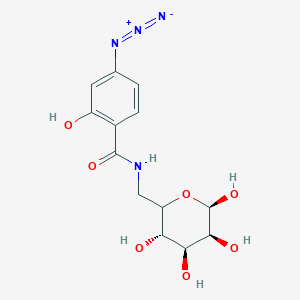
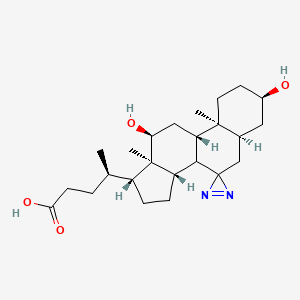
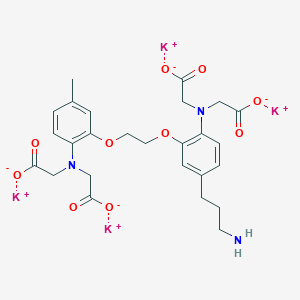
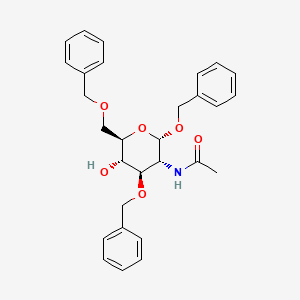
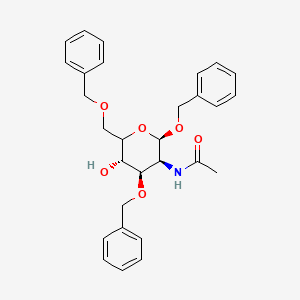
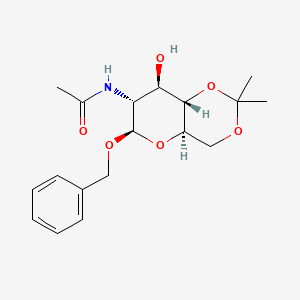
![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)
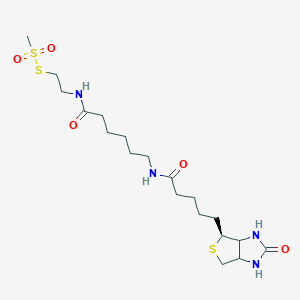
![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)